3-(Trifluoromethyl)benzyl chloride

説明

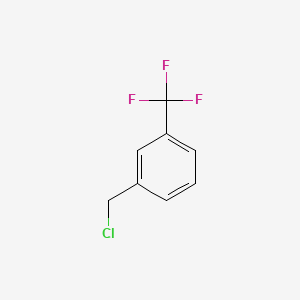

Structure

3D Structure

特性

IUPAC Name |

1-(chloromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGASTRVQNVVYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061036 | |

| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-29-3 | |

| Record name | 3-(Trifluoromethyl)benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α'-chloro-α,α,α-trifluoro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Chloromethyl)benzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG8S4F46BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Trifluoromethyl)benzyl chloride CAS number and properties

An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical synthesis.

Chemical Identification and Properties

This compound, also known as α′-Chloro-α,α,α-trifluoro-m-xylene or 3-(Chloromethyl)benzotrifluoride, is a key organic building block.[1][2][3] Its unique trifluoromethyl group significantly influences its reactivity and the biological activity of its derivatives.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. It is a colorless to almost colorless clear liquid.[1][3]

| Property | Value | Source(s) |

| CAS Number | 705-29-3 | [1][2][3][4] |

| Molecular Formula | C₈H₆ClF₃ | [1][4] |

| Molecular Weight | 194.58 g/mol | [1][2][4] |

| Density | 1.254 g/mL at 25 °C | [2] |

| Boiling Point | 70 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.464 | [2] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

Chemical Reactivity

This compound is a versatile electrophilic reagent.[1] It readily participates in nucleophilic substitution reactions, making it a valuable intermediate for introducing the 3-(trifluoromethyl)benzyl moiety into larger molecules.[1] For instance, it reacts with the sodium salts of N,N-disubstituted dithiocarbamic acids to form a series of dithiocarbamates.[5] It also serves as a chloromethylating agent, reacting with magnesium to create a magnesium chloride solution.

Synthesis and Experimental Protocols

An established method for preparing this compound involves the selective chlorination of α,α,α'-trichloro-m-xylene.[6][7] This process is designed to maximize the yield of the desired product while minimizing the formation of non-recyclable chlorinated by-products.[6][7]

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][8]

Role as a Chemical Intermediate

The compound's structure makes it an ideal starting material for creating more complex molecules. The trifluoromethyl group can enhance metabolic stability and bioactivity in drug candidates.[1]

Caption: Role as a versatile chemical intermediate.

Pharmaceutical and Agrochemical Synthesis

This chemical is a vital component in the development of new drugs and crop protection agents.[1][8] It is used in the synthesis of various pharmaceutical agents that target specific biological pathways.[1] For example, it was used in the synthesis of 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide.[5] Furthermore, (3-trifluoromethyl-phenyl)acetonitrile, an important intermediate for herbicides, can be produced from this compound.[6]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.[9] It is classified as a flammable liquid and vapor, and it causes severe skin burns and eye damage.[9][10]

Hazard Information

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Safety Precautions

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated area.[11][12]

| Precautionary Statement | Description |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[11]

In case of fire, use CO₂, dry chemical, or foam for extinction.[9] Store the chemical in a locked, dry, cool, and well-ventilated place with the container tightly closed.[9][10][12] Incompatible materials include strong oxidizing agents and strong bases.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 705-29-3 [sigmaaldrich.com]

- 3. This compound | 705-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 705-29-3 [sigmaaldrich.com]

- 6. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

3-(Trifluoromethyl)benzyl chloride chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzyl chloride, a versatile chemical intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its significance lies in the trifluoromethyl group, which enhances the reactivity and can substantially influence the biological activity and chemical properties of derivative compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and reactivity.

Chemical Structure and IUPAC Name

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a chloromethyl group and a trifluoromethyl group at the meta position (positions 1 and 3).

Chemical Structure:

IUPAC Name: 1-(chloromethyl)-3-(trifluoromethyl)benzene

Synonyms:

-

α′-Chloro-α,α,α-trifluoro-m-xylene

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 705-29-3 | [1][2][3] |

| Molecular Formula | C₈H₆ClF₃ | [1][3] |

| Molecular Weight | 194.58 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Purity | >95.0% (GC) or 97% | [1][2][4] |

| Density | 1.254 g/mL at 25 °C (lit.) or 1.32 g/mL | [1][4] |

| Boiling Point | 70 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.464 (lit.) or n20D 1.46 | [1][4] |

| Flash Point | 48 °C (118.4 °F) - closed cup | |

| InChI | 1S/C8H6ClF3/c9-5-6-2-1-3-7(4-6)8(10,11,12)/h1-4H,5H2 | [4] |

| SMILES | FC(F)(F)c1cccc(CCl)c1 | [4] |

Experimental Protocols

This compound is a key electrophilic reagent used in various synthetic transformations.[1] Below are detailed methodologies for its synthesis and a representative reaction.

3.1 Synthesis of this compound

A patented process outlines the preparation of this compound from α,α,α'-trichloro-m-xylene.[5] The process involves selective chlorination followed by fluorination.

Experimental Protocol:

-

Selective Chlorination: α,α,α'-trichloro-m-xylene is selectively chlorinated to produce α,α,α,α'-tetrachloro-m-xylene.[5] This step is designed to maximize the yield of the tetrachloro intermediate while minimizing the formation of other chlorinated by-products.[5]

-

Fluorination: The resulting α,α,α,α'-tetrachloro-m-xylene is then fluorinated to yield this compound.[5] The patent describes several conditions for this step:[5]

-

Fluorination with liquid hydrogen fluoride (B91410) at atmospheric pressure at a temperature of 0 to 15°C.[5]

-

Fluorination with liquid hydrogen fluoride above atmospheric pressure, preferably between 25 to 120°C.[5]

-

Fluorination with gaseous hydrogen fluoride at or above atmospheric pressure, preferably in the temperature range of 50 to 120°C.[5]

-

-

Purification: The final product is purified from the reaction mixture.

3.2 Reaction: Synthesis of Dithiocarbamates

This compound serves as a precursor in the synthesis of various compounds, including dithiocarbamates, which have been evaluated as cholinesterase inhibitors.[6]

Experimental Protocol:

-

Reactant Preparation: A solution of this compound is prepared.

-

Reaction: The solution is treated with the appropriate sodium salts of N,N-disubstituted dithiocarbamic acids.[6] This nucleophilic substitution reaction yields the corresponding dithiocarbamate (B8719985).

-

Analysis: The chemical structures of the synthesized dithiocarbamate compounds are typically elucidated using techniques such as ¹H NMR and mass spectrometry.[6]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the synthesis of this compound and its subsequent use in a chemical reaction.

Caption: Synthesis pathway of this compound.

Caption: Reaction of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis with notable applications in several areas:

-

Pharmaceutical Synthesis: It is a key intermediate for producing various pharmaceutical agents.[1] The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a desirable moiety in drug design.[1] For instance, it was used in the synthesis of 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide.

-

Agrochemical Development: The compound is utilized in the creation of agrochemicals, such as herbicides and pesticides.[1]

-

Materials Science: It finds applications in the production of specialty polymers and materials that require specific thermal and chemical resistance properties.[1]

-

Organic Chemistry Research: As a versatile reagent, it is frequently employed in organic synthesis to explore new reactions and develop innovative compounds.[1]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Classifications: It is classified as a flammable liquid (Flam. Liq. 3) and causes severe skin corrosion (Skin Corr. 1B).

-

Signal Word: Danger.

-

Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.

-

Storage: It should be stored as a flammable liquid (Storage Class 3).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 705-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 705-29-3 [sigmaaldrich.com]

- 5. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 6. 3-(三氟甲基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Reactivity of 3-(Trifluoromethyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and chemical reactivity of 3-(trifluoromethyl)benzyl chloride, a key building block in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the molecule's properties, making it a valuable synthon for introducing this moiety into more complex structures. This document details common synthetic routes and key reactions, supported by experimental protocols and quantitative data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 705-29-3 | [1] |

| Molecular Formula | C₈H₆ClF₃ | [1] |

| Molecular Weight | 194.58 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |

| Boiling Point | 70 °C at 12 mmHg | Chem-Impex |

| Density | 1.254 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.464 | Sigma-Aldrich |

| Flash Point | 49 °C | [1] |

Synthesis of this compound

Two primary laboratory-scale methods for the synthesis of this compound are the chlorination of 3-(trifluoromethyl)benzyl alcohol and the chloromethylation of 3-(trifluoromethyl)toluene.

From 3-(Trifluoromethyl)benzyl Alcohol

A common and effective method for the preparation of this compound is the reaction of 3-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

Caption: Synthesis of this compound from 3-(Trifluoromethyl)benzyl alcohol.

Experimental Protocol: Chlorination of 3-(Trifluoromethyl)benzyl Alcohol [2]

-

To a stirring solution of 3-(trifluoromethyl)benzyl alcohol (10 mmol) in dichloromethane (B109758) (CH₂Cl₂, 20 mL) at 0°C, add N,N-dimethylformamide (20 µL).

-

Slowly add thionyl chloride (12 mmol) dropwise to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by silica (B1680970) gel column chromatography.

From 3-(Trifluoromethyl)toluene

The chloromethylation of 3-(trifluoromethyl)toluene provides another route to the target compound. This method typically involves the reaction of 3-(trifluoromethyl)toluene with a source of formaldehyde (B43269) (such as paraformaldehyde) and a chlorinating agent in the presence of an acid catalyst.[3]

Caption: Synthesis of this compound from 3-(Trifluoromethyl)toluene.

Experimental Protocol: Chloromethylation of 3-(Trifluoromethyl)toluene [3]

-

Cool concentrated sulfuric acid to -5 to 5 °C and add paraformaldehyde.

-

Add thionyl chloride dropwise to the mixture, maintaining the temperature between -5 and 5 °C.

-

After stirring for 30-60 minutes, add a catalyst such as iron(III) chloride (FeCl₃).

-

Add 3-(trifluoromethyl)toluene dropwise to the reaction mixture.

-

Allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is worked up to isolate the this compound.

Reactivity of this compound

The reactivity of this compound is primarily centered around the benzylic chloride, which is a good leaving group, making it susceptible to nucleophilic substitution and a suitable precursor for organometallic reagents and cross-coupling reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product | Yield | Reference |

| Cyanide (CN⁻) | NaCN in DMSO | 3-(Trifluoromethyl)benzyl cyanide | High | [3][4] |

| Dithiocarbamates | Sodium N,N-disubstituted dithiocarbamates | S-(3-(Trifluoromethyl)benzyl) dithiocarbamates | - | Sigma-Aldrich |

digraph "Nucleophilic Substitution" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];"this compound" [fillcolor="#FFFFFF"]; "3-(Trifluoromethyl)benzyl cyanide" [fillcolor="#FFFFFF"]; reagents [label="NaCN\nDMSO", shape=plaintext, fontcolor="#EA4335"];

"this compound" -> "3-(Trifluoromethyl)benzyl cyanide" [label="Sₙ2 Reaction"]; reagents -> "this compound" [arrowhead=none]; }

Caption: Nucleophilic substitution of this compound with cyanide.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzyl Cyanide [3][5]

-

In a round-bottom flask, dissolve this compound and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) in a suitable solvent.

-

Add an aqueous solution of sodium cyanide dropwise to the mixture at a temperature between 40-80 °C.

-

Maintain the temperature and stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

-

After the reaction is complete, separate the organic layer.

-

Purify the product by vacuum distillation.

Grignard Reagent Formation

This compound can react with magnesium metal to form the corresponding Grignard reagent, 3-(trifluoromethyl)benzylmagnesium chloride.[1] This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Caption: Formation of 3-(Trifluoromethyl)benzylmagnesium chloride.

Experimental Protocol: Formation of 3-(Trifluoromethyl)benzylmagnesium Chloride

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium.

-

Initiate the reaction (a small crystal of iodine can be added if necessary).

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting solution of 3-(trifluoromethyl)benzylmagnesium chloride can be used directly in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable electrophile for various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | Diaryl- or aryl-benzylmethanes | [6] |

| Heck | Alkene (e.g., styrene) | PdCl₂(PPh₃)₂ | Substituted alkenes | [7] |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Aryl alkynes | [8] |

Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [6][9]

-

To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a phosphine (B1218219) ligand like SPhos (4 mol%).

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or THF) and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Heck-Type Reaction

The nickel-catalyzed Heck-type reaction of benzyl (B1604629) chlorides with simple olefins has been reported, and it is noted that a trifluoromethyl substituent is tolerated under these conditions.[7]

Experimental Protocol: Heck-Type Reaction with Styrene (B11656) [7][10]

-

In a glovebox, combine a nickel catalyst (e.g., Ni(cod)₂) and a phosphine ligand in a reaction vial.

-

Add this compound (1.0 equiv) and styrene (1.5 equiv).

-

Add a suitable solvent (e.g., toluene) and an additive such as Et₃SiOTf.

-

Seal the vial and stir the reaction at room temperature for the required time.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Conclusion

This compound is a versatile and reactive intermediate. Its synthesis from readily available starting materials and its diverse reactivity in nucleophilic substitution, organometallic chemistry, and palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The experimental protocols provided in this guide offer a starting point for researchers to utilize this important building block in their synthetic endeavors.

References

- 1. biosynth.com [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. biolmolchem.com [biolmolchem.com]

Spectroscopic Profile of 3-(Trifluoromethyl)benzyl chloride: A Technical Guide

Introduction

3-(Trifluoromethyl)benzyl chloride (C₈H₆ClF₃) is a halogenated aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the molecule's chemical and biological properties. A thorough understanding of its structure, confirmed through various spectroscopic techniques, is paramount for its application in research and development. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

While a comprehensive, publicly available experimental dataset for this specific compound is scarce, this guide presents expected values derived from spectral data of closely related analogs and predictive models based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the nature of the benzylic group.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the aromatic ring and the two protons of the benzylic chloride group. The aromatic signals are anticipated to be complex due to meta- and ortho-coupling. The electron-withdrawing trifluoromethyl group will cause downfield shifts of the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.65 | s | 1H | Ar-H (H2) |

| ~ 7.60 | d | 1H | Ar-H (H4) |

| ~ 7.55 | d | 1H | Ar-H (H6) |

| ~ 7.50 | t | 1H | Ar-H (H5) |

| ~ 4.60 | s | 2H | -CH₂Cl |

Note: Predicted chemical shifts are based on computational models and data from analogous compounds such as 3-(Trifluoromethyl)benzyl bromide.[1] The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons (two of which are quaternary) and one for the benzylic carbon, and one for the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~ 139.0 | C -CH₂Cl (C1) |

| ~ 132.5 | Ar-C H (C5) |

| ~ 131.0 (q) | C -CF₃ (C3) |

| ~ 129.5 | Ar-C H (C6) |

| ~ 126.0 (q) | Ar-C H (C2) |

| ~ 124.5 (q) | Ar-C H (C4) |

| ~ 124.0 (q) | -C F₃ |

| ~ 45.0 | -C H₂Cl |

Note: Predicted chemical shifts are based on data from analogous compounds like 3-(Trifluoromethyl)benzyl bromide.[2][3] The 'q' denotes a quartet splitting pattern due to C-F coupling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[5][6]

-

Data Acquisition: Standard acquisition parameters are used. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1610, 1590, 1480 | Medium-Weak | Aromatic C=C Bending |

| 1350 - 1100 | Strong | C-F Stretch (from CF₃ group) |

| 1270 - 1250 | Strong | C-H Wag (from -CH₂Cl)[7] |

| 800 - 600 | Strong | C-Cl Stretch |

| 800 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

-

Method Selection: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or the thin-film transmission method can be used.[8][9]

-

ATR Method:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10]

-

Place a single drop of the liquid sample directly onto the crystal surface.[11]

-

Acquire the spectrum. The IR beam interacts with the sample at the crystal surface.[8]

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[12]

-

-

Transmission Method (Salt Plates):

-

Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).[12]

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.[12]

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum. After measurement, clean the plates with a dry solvent and store them in a desiccator.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common method for volatile organic compounds.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity |

| 194/196 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |

| 159 | [M - Cl]⁺, Loss of chlorine |

| 145 | [C₇H₄F₃]⁺, Tropylium-like ion |

| 127 | [M - CH₂Cl]⁺, Loss of chloromethyl group |

| 91 | [C₇H₇]⁺, Tropylium ion (less likely due to CF₃ group) |

Note: The molecular ion peak would exhibit the characteristic M/M+2 isotopic pattern for a monochlorinated compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample must be volatile and thermally stable.[13]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).[14][15]

-

Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments. This fragmentation pattern is characteristic of the molecule's structure.[15]

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic methods and the structural information they provide for the characterization of this compound.

References

- 1. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]

- 2. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 5. rsc.org [rsc.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. rsc.org [rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. researchgate.net [researchgate.net]

- 13. as.uky.edu [as.uky.edu]

- 14. pubs.aip.org [pubs.aip.org]

- 15. rroij.com [rroij.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)benzyl Chloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzyl chloride (CAS No. 705-29-3), also known as α'-Chloro-α,α,α-trifluoro-m-xylene, is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and physical properties, including its metabolic stability and bioactivity in derivative compounds.[1] A thorough understanding of its solubility in common laboratory solvents and its chemical stability is paramount for its effective use in synthesis, ensuring reaction reproducibility, optimizing yields, and maintaining safety.

This technical guide provides a comprehensive overview of the known physicochemical properties, expected solubility profile, and stability considerations for this compound. As explicit quantitative data is scarce in published literature, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier safety data sheets and product information pages.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 705-29-3 | [2][3][4] |

| Molecular Formula | C₈H₆ClF₃ | [2][3][4] |

| Molecular Weight | 194.58 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.254 g/mL at 25 °C | [2] |

| Boiling Point | 95 - 97 °C @ 60 mmHg; ~70 °C @ 12 mmHg | [1][5] |

| Refractive Index (n20/D) | ~1.464 | [2] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [2][4][6] |

| InChI Key | XGASTRVQNVVYIZ-UHFFFAOYSA-N | [2] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not widely published. However, an expected qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the structural features of the molecule, which include a largely nonpolar aromatic ring and two polar, electron-withdrawing groups (-CF₃ and -CH₂Cl).

3.1 Predicted Qualitative Solubility

The compound is anticipated to be miscible with a wide range of common organic solvents due to its moderate polarity and organic nature. Its solubility in water is expected to be very low, a characteristic shared by the analogous compound 3,5-Bis(trifluoromethyl)benzyl chloride, which is described as "slightly soluble in water". The predicted solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | Primarily nonpolar structure with no hydrogen bonding capability. Prone to slow hydrolysis. |

| Methanol (B129727), Ethanol (B145695) | Polar Protic | Soluble / Miscible | Soluble in common alcohols, but may undergo slow solvolysis over time. |

| Acetone, Ethyl Acetate | Polar Aprotic | Miscible | Good solubility is expected due to similar polarity. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Commonly used solvent for reactions involving benzyl (B1604629) chlorides. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Expected to be an excellent solvent for this compound. |

| Acetonitrile (B52724) (ACN) | Polar Aprotic | Miscible | Common solvent for reactions and HPLC analysis. |

| Toluene, Hexanes | Nonpolar | Miscible | The aromatic ring and overall organic character suggest high solubility in nonpolar solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A strong polar aprotic solvent, expected to readily dissolve the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible | A strong polar aprotic solvent, expected to readily dissolve the compound. |

Chemical Stability and Degradation

This compound is a reactive compound, and its stability is a critical consideration for storage and handling. The primary routes of degradation are hydrolysis and reaction with other nucleophiles.

4.1 Hydrolysis and Solvolysis

Like other benzyl chlorides, this compound is susceptible to nucleophilic substitution reactions. In the presence of water, it will undergo slow hydrolysis to form 3-(trifluoromethyl)benzyl alcohol and hydrochloric acid.[7] Similarly, in alcohol solvents (solvolysis), it can form the corresponding benzyl ether.

The reaction mechanism for substituted benzyl chlorides can range from SN1 (favoring carbocation formation) to SN2 (concerted displacement), depending on the electronic nature of the ring substituents and the solvent polarity.[8][9] The strongly electron-withdrawing -CF₃ group at the meta-position destabilizes the formation of a benzyl carbocation, suggesting that the SN2 pathway is more likely, or that an SN1 reaction would be significantly slower compared to benzyl chloride itself.[10]

Caption: Primary Degradation Pathway via Hydrolysis.

4.2 Incompatibilities

The compound should be stored away from and not mixed with:

-

Strong Bases (e.g., hydroxides, alkoxides): Will promote rapid decomposition and elimination reactions.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

-

Nucleophiles (e.g., amines, thiols): Will readily react to form substituted products.

-

Metals: Traces of metals, particularly iron, can catalyze decomposition of benzyl chlorides.[11]

It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

5.1 Protocol for Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

-

Preparation: Into a small, dry test tube (e.g., 13x100 mm), add a pre-weighed amount (~25 mg) or a fixed volume (~20 µL, using its density) of this compound.

-

Solvent Addition: Add the chosen solvent in small portions (e.g., 3 x 0.25 mL) up to a total of 0.75 mL.

-

Mixing: After each addition, cap the test tube and shake vigorously or vortex for at least 30 seconds.

-

Observation: After the final addition and mixing, allow the mixture to stand for 1 minute and visually inspect for any undissolved material. A clear, single-phase solution indicates solubility. The presence of droplets, cloudiness, or solid material indicates insolubility or partial solubility.

-

Classification:

-

Miscible/Soluble: The compound dissolves completely to form a clear solution.

-

Slightly Soluble: The majority of the compound dissolves, but some remains undissolved or the solution is hazy.

-

Insoluble: The compound does not visibly dissolve.

-

-

Repeat: Repeat this process for each solvent listed in Table 2. Perform all steps in a well-ventilated fume hood.

5.2 Protocol for Stability Assessment in Solution via HPLC

This protocol outlines a typical stability study to quantify the degradation of this compound over time in a specific solvent. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.

Caption: Workflow for HPLC-Based Stability Study.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method (e.g., reversed-phase with a C18 column and a UV detector) capable of separating the parent this compound from potential degradation products like 3-(trifluoromethyl)benzyl alcohol.

-

Stock Solution Preparation: Prepare an accurate stock solution of the compound (~10 mg/mL) in a relatively non-reactive solvent where it is stable, such as acetonitrile (ACN).

-

Stability Sample Preparation: Dilute the stock solution into each test solvent (e.g., ACN/water mixtures, methanol, DCM) in sealed vials to a final concentration of approximately 1 mg/mL.

-

Time-Zero (t=0) Analysis: Immediately after preparation, withdraw an aliquot from each vial, dilute it appropriately with the mobile phase, and inject it into the HPLC system. This establishes the initial concentration (100% peak area).

-

Incubation: Store the sealed vials under controlled conditions. It is common to test at ambient temperature (~25°C) and an accelerated temperature (e.g., 40°C or 60°C), while protecting the samples from light.

-

Time-Point Analysis: At specified intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each vial, dilute as before, and analyze by HPLC.

-

Data Analysis: For each time point, calculate the peak area of this compound as a percentage of the peak area at t=0. Plot this percentage against time for each solvent and temperature condition to determine the degradation rate. The appearance and growth of new peaks should also be monitored and quantified.

Summary and Handling Recommendations

While specific quantitative data is limited, a clear qualitative understanding of this compound's properties can be established.

-

Solubility: It is expected to be miscible with most common aprotic and nonpolar organic solvents but has very low solubility in water.

-

Stability: The compound is reactive and susceptible to degradation, primarily through hydrolysis or solvolysis, especially in protic solvents (water, alcohols) and in the presence of nucleophiles or bases. The rate of this degradation is influenced by temperature and the specific solvent environment.

Recommendations for Laboratory Use:

-

Solvent Choice: For reactions, use dry, aprotic solvents unless the intent is to react the compound with a protic solvent. For workup and purification (e.g., chromatography), be mindful of potential on-column degradation if using protic mobile phase modifiers like methanol or ethanol.

-

Storage: Always store in a tightly sealed container under an inert atmosphere, away from moisture, heat, and light.

-

Handling: Conduct all manipulations in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Due to its reactivity, avoid contact with skin and mucous membranes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 705-29-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. CAS RN 705-29-3 | Fisher Scientific [fishersci.com]

- 6. This compound 97 705-29-3 [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol | Semantic Scholar [semanticscholar.org]

- 10. byjus.com [byjus.com]

- 11. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Chemical Reactions of 3-(Trifluoromethyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzyl chloride, a versatile and reactive organofluorine compound, serves as a critical building block in modern organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the incorporation of the trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction workflows to aid researchers in its effective application.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 70 °C at 12 mmHg |

| Density | 1.32 g/mL |

| Refractive Index | n20/D 1.46 |

Key Chemical Reactions

This compound readily participates in a variety of chemical transformations, primarily driven by the reactivity of the benzylic chloride moiety. The principal reactions include nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and the formation of Grignard reagents.

Nucleophilic Substitution Reactions

The benzylic chloride in this compound is an excellent leaving group, making it highly susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of the 3-(trifluoromethyl)benzyl group onto a wide range of nucleophiles, including amines, alcohols, and thiols.

The reaction of this compound with primary or secondary amines is a common method for the synthesis of N-benzylated amines, which are important scaffolds in many biologically active compounds.

Experimental Protocol: Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine (Adapted from a similar N-alkylation) [1]

This protocol describes the N-alkylation of benzylamine (B48309) with a trifluoropropyl electrophile and can be adapted for the reaction of an amine with this compound.

-

Reactants:

-

Amine (1.2 eq)

-

This compound (1.0 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile (0.5 M)

-

-

Procedure:

-

Combine the amine, this compound, and potassium carbonate in acetonitrile.

-

Stir the mixture at 80 °C for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is taken up in ethyl acetate (B1210297) and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to yield the N-(3-(trifluoromethyl)benzyl)amine.

-

| Amine | Product | Yield | Reference |

| Benzylamine | N-Benzyl-3,3,3-trifluoropropan-1-amine | 60-70% | [1] |

| 3,5-Bis(trifluoromethyl)benzylamine | N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% (from nitro precursor) | [2] |

The Williamson ether synthesis provides a reliable method for the preparation of ethers from an alkoxide and an alkyl halide. This compound is an excellent substrate for this reaction, reacting with a variety of alkoxides to form the corresponding 3-(trifluoromethyl)benzyl ethers.

Experimental Protocol: Synthesis of 3-Trifluoromethylphenyl Benzyl (B1604629) Ether (Adapted from a similar synthesis) [3]

This protocol describes the synthesis of a substituted benzyl ether and can be adapted for the use of this compound.

-

Reactants:

-

Phenol (1.0 eq)

-

Sodium Hydride (1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the phenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired ether.

-

| Alcohol/Phenol | Product | Yield | Reference |

| 3-Trifluoromethylphenol | 3-Trifluoromethylphenyl benzyl ether | 68% | [3] |

| Benzyl alcohol | Benzyl trifluoromethyl ether | 85% | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon bonds. This compound can participate in several types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling enables the formation of a C(sp³)-C(sp²) bond between this compound and an arylboronic acid or its ester. This reaction is highly valuable for the synthesis of diarylmethane derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates (Adapted) [5]

-

Reactants:

-

This compound (1.0 equiv)

-

Potassium aryltrifluoroborate (1.01 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (2 mol %)

-

Cs₂CO₃ (3.0 equiv)

-

CPME/H₂O (10:1)

-

-

Procedure:

-

To a reaction vessel, add this compound, potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add the degassed CPME/H₂O solvent mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

| Arylboronic Acid Derivative | Product | Yield | Reference |

| K[4-MeOC₆H₄BF₃] | 4-Methoxydiphenylmethane (from benzyl chloride) | 69% | [5] |

| K[4-CF₃C₆H₄BF₃] | 4-(Trifluoromethyl)diphenylmethane (from benzyl bromide) | 87% | [5] |

Grignard Reaction

This compound can be used to prepare the corresponding Grignard reagent, 3-(trifluoromethyl)benzylmagnesium chloride. This organometallic reagent is a potent nucleophile and a strong base, useful for forming carbon-carbon bonds with various electrophiles, such as aldehydes, ketones, and esters.

Experimental Protocol: Preparation of Benzylmagnesium Chloride and Reaction with an Electrophile (Adapted) [6]

-

Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add magnesium turnings and cover with anhydrous diethyl ether.

-

Add a small amount of this compound to initiate the reaction.

-

Once initiated, add the remaining this compound dropwise over 4-6 hours while maintaining a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-5 hours.

-

-

Reaction with an Electrophile (e.g., a ketone):

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of the ketone in anhydrous ether dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

-

Workup:

-

Pour the reaction mixture into a cold, saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the layers and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography or distillation.

-

| Electrophile | Product Type | Typical Yield Range |

| Aldehyde | Secondary Alcohol | Good to Excellent |

| Ketone | Tertiary Alcohol | Good to Excellent |

| Ester | Tertiary Alcohol (after double addition) | Variable |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its propensity to undergo nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules bearing the beneficial 3-(trifluoromethyl)benzyl moiety. The ability to form a Grignard reagent further expands its synthetic utility. The protocols and data presented in this guide, adapted from established methodologies for similar substrates, provide a solid foundation for researchers to explore and exploit the rich chemistry of this important building block in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 4. prepchem.com [prepchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

The Trifluoromethyl Group: A Halogen's Mimic in Modulating Benzyl Chloride Reactivity

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Benzyl (B1604629) Chloride for Researchers, Scientists, and Drug Development Professionals.

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, prized for its profound impact on the physicochemical properties of organic molecules. Its strong electron-withdrawing nature, often compared to that of a halogen, significantly alters the reactivity of adjacent functional groups. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the CF₃ group when appended to a benzyl chloride framework, offering insights into its influence on reaction mechanisms and rates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantitative Analysis of the Trifluoromethyl Group's Electronic Influence

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ), which dissect the influence into inductive and resonance components. The trifluoromethyl group is characterized as a potent electron-withdrawing group primarily through its strong negative inductive effect (-I), originating from the high electronegativity of the fluorine atoms. Its resonance effect (+R or -R) is generally considered to be weak.

Hammett and Taft Substituent Constants

The table below summarizes the Hammett (σ_m, σ_p) and Taft (σ*) constants for the trifluoromethyl group, alongside other relevant substituents for comparison. These values are crucial for predicting the reactivity of substituted benzyl chlorides in nucleophilic substitution reactions. A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it towards nucleophilic substitution at the benzylic position by stabilizing the transition state.

| Substituent | σ_m | σ_p | σ⁺_p |

| -CF₃ | 0.43 | 0.54 | 0.612 [1] |

| -NO₂ | 0.71 | 0.78 | 0.79 |

| -CN | 0.56 | 0.66 | 1.00 |

| -Cl | 0.37 | 0.23 | 0.114 |

| -H | 0.00 | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 | -0.311 |

| -OCH₃ | 0.12 | -0.27 | -0.778 |

Table 1: Hammett (σ_m, σ_p) and Brown-Okamoto (σ⁺_p) substituent constants for selected groups.

Impact on Benzyl Chloride Solvolysis Rates

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the rate of nucleophilic substitution at the benzylic carbon of benzyl chloride. In solvolysis reactions, which can proceed through either an S_N1 or S_N2 mechanism, the stability of the carbocation intermediate (for S_N1) or the polarization of the C-Cl bond (for S_N2) is paramount.

For benzyl chlorides, the reaction mechanism can shift from S_N1 for electron-donating substituents, which stabilize the benzyl carbocation, to S_N2 for electron-withdrawing substituents, which destabilize the carbocation.[2] The trifluoromethyl group, with its strong -I effect, destabilizes the formation of a positive charge at the benzylic position, thus disfavoring an S_N1 pathway and promoting a more S_N2-like mechanism. This results in a slower reaction rate compared to unsubstituted benzyl chloride.

The following table presents a compilation of relative solvolysis rates for various para-substituted benzyl chlorides to illustrate the deactivating effect of the CF₃ group.

| para-Substituent | Relative Solvolysis Rate (k_X / k_H) |

| -OCH₃ | ~1000 |

| -CH₃ | 31.6 |

| -H | 1.00 |

| -Cl | 0.28 |

| -CF₃ | ~0.01 (estimated based on Hammett correlations) |

| -NO₂ | 0.001 |

Table 2: Relative solvolysis rates of para-substituted benzyl chlorides in 50% aqueous acetone (B3395972) at 45°C. The value for p-CF₃ is an estimation derived from Hammett plot correlations.

Experimental Protocols

Synthesis of Trifluoromethyl-Substituted Benzyl Chlorides

2.1.1. Synthesis of 4-(Trifluoromethyl)benzyl Chloride

This procedure involves the free-radical chlorination of 4-(trifluoromethyl)toluene.

-

Materials: 4-(Trifluoromethyl)toluene, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure:

-

A solution of 4-(trifluoromethyl)toluene (1 eq.) and NCS (1.1 eq.) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of BPO (0.02 eq.) is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 77°C) and stirred under illumination with a UV lamp for 4-6 hours.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with 10% aqueous sodium carbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 4-(trifluoromethyl)benzyl chloride.

-

2.1.2. Synthesis of 3,5-Bis(trifluoromethyl)benzyl Chloride

This synthesis can be achieved via the reaction of 3,5-bis(trifluoromethyl)benzyl alcohol with a chlorinating agent.[3]

-

Materials: 3,5-Bis(trifluoromethyl)benzyl alcohol, thionyl chloride (SOCl₂), pyridine (B92270), diethyl ether.

-

Procedure:

-

3,5-Bis(trifluoromethyl)benzyl alcohol (1 eq.) is dissolved in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of pyridine (0.1 eq.) is added to the solution.

-

The solution is cooled to 0°C in an ice bath.

-

Thionyl chloride (1.2 eq.) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford 3,5-bis(trifluoromethyl)benzyl chloride, which can be further purified by distillation or chromatography if necessary.

-

Kinetic Study of Benzyl Chloride Solvolysis

The rate of solvolysis of substituted benzyl chlorides can be determined by monitoring the production of hydrochloric acid over time using a conductometric method.[4]

-

Apparatus: Conductivity meter with a probe, constant temperature water bath, magnetic stirrer, data acquisition system.

-

Reagents: Substituted benzyl chloride (e.g., 4-(trifluoromethyl)benzyl chloride), solvent (e.g., 80% ethanol/20% water), deionized water, ethanol.

-

Procedure:

-

Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume).

-

Calibrate the conductivity meter using standard solutions.

-

Place a known volume of the solvent mixture in a reaction vessel equipped with a magnetic stir bar and the conductivity probe.

-

Allow the solvent to equilibrate to the desired reaction temperature in the constant temperature water bath.

-

Prepare a stock solution of the benzyl chloride in a small amount of a suitable solvent (e.g., acetone).

-

Initiate the reaction by injecting a small, known amount of the benzyl chloride stock solution into the stirred solvent mixture.

-

Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).

-

The first-order rate constant (k) can be determined from the slope of a plot of ln(C∞ - C_t) versus time, where C∞ is the final conductivity and C_t is the conductivity at time t.

-

Visualizing the Electron-Withdrawing Effects and Experimental Logic

Graphical representations are invaluable for understanding the complex interplay of electronic effects and the logical flow of experimental investigations.

Inductive and Resonance Effects of the Trifluoromethyl Group

The following diagram illustrates the primary electronic effects of the trifluoromethyl group on a benzene (B151609) ring. The strong inductive withdrawal (-I) of electron density from the ring is the dominant effect.

Caption: Dominant inductive electron withdrawal by the CF₃ group.

Reaction Coordinate Diagram for Benzyl Chloride Solvolysis

This diagram contrasts the reaction energy profiles for the solvolysis of benzyl chlorides with electron-donating and electron-withdrawing substituents, highlighting the mechanistic shift.

Caption: Mechanistic shift in benzyl chloride solvolysis.

Experimental Workflow for Kinetic Analysis

The logical flow of a kinetic study to determine the effect of a substituent on the solvolysis rate of benzyl chloride is depicted below.

References

- 1. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Ascendant Trajectory of 3-(Trifluoromethyl)benzyl Chloride Derivatives in Scientific Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(trifluoromethyl)benzyl chloride scaffold has emerged as a cornerstone in modern synthetic chemistry, underpinning significant advancements across medicinal chemistry, materials science, and agrochemistry. The incorporation of the trifluoromethyl (-CF3) group imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes have rendered its derivatives as promising candidates for novel therapeutics and high-performance materials. This technical guide provides an in-depth exploration of the research applications of this compound derivatives, detailing their synthesis, biological activities, and material properties. It includes structured data tables for quantitative comparison, comprehensive experimental protocols for key methodologies, and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and further innovation in the field.

Introduction to this compound

This compound is an aromatic organic compound characterized by a benzyl (B1604629) chloride backbone substituted with a trifluoromethyl group at the meta-position. This unique structural arrangement makes it a versatile reagent and a valuable building block in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzylic chloride, making it an effective electrophile for introducing the 3-(trifluoromethyl)benzyl moiety into a wide array of molecules. This strategic functionalization is a key step in the synthesis of numerous compounds with significant biological and material properties.

The primary utility of this compound lies in its role as a precursor for a diverse range of derivatives, including ethers, amines, amides, and carbon-carbon bonded structures. The resulting molecules often exhibit enhanced performance characteristics directly attributable to the trifluoromethyl group, such as improved thermal stability, chemical resistance, and biological efficacy.

Applications in Medicinal Chemistry

The 3-(trifluoromethyl)benzyl moiety is a privileged scaffold in drug discovery, frequently incorporated into lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. Its presence can significantly enhance a drug's potency, selectivity, and metabolic stability.

Antimicrobial Agents

Derivatives of this compound have shown significant promise as a new class of antimicrobial agents, exhibiting potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Table 1: Antimicrobial Activity of 3-(Trifluoromethyl)benzyl Guanidine Derivatives

| Compound ID | Substitution Pattern | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | Staphylococcus aureus | 0.5[1] |

| Escherichia coli | 1[1] | ||

| 10d | 3-(4-trifluoromethyl)-benzyloxy | Staphylococcus aureus | 1[2] |

| Escherichia coli | 16[2] | ||

| 13 | N-(3-trifluoromethyl)phenyl | MRSA | 3.12[1] |

Anticancer Agents

The trifluoromethyl group is a common feature in many modern anticancer drugs. Its incorporation can lead to enhanced tumor cell cytotoxicity and improved pharmacological properties.

Table 2: Anticancer Activity of 3-(Trifluoromethyl)benzyl Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63[3][4] |

| 5 | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 3.09[3][4] |

| 1c | 1,3-Dimethyl-7-(4-(trifluoromethyl)benzyl)-3,7-dihydro-1H-purine-2,6-dione | A549 (Lung Cancer) | >100 |

| HeLa (Cervical Cancer) | >100 | ||

| 3e | 5-Fluoro-1-(3-(trifluoromethyl)benzyl)indoline-2,3-dione | HuTu-80 (Duodenal Cancer) | ~40 (apoptosis-inducing)[5] |

Signaling Pathway Modulation

Certain derivatives bearing the trifluoromethylbenzyl group have been found to interact with and modulate key cellular signaling pathways implicated in diseases such as cancer. For instance, some compounds have been shown to activate the MAPK/ERK signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival.

Experimental Protocols

This protocol describes a solvent-free direct amidation reaction.

-

Materials:

-

Carboxylic acid (e.g., Stearic acid, 1.0 eq)

-

10 mL open-topped reaction tube

-

Oil bath

-

Magnetic stirrer (optional)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Procedure:

-

To a 10 mL open-topped tube, add the carboxylic acid (0.50 mmol) and 3,5-bis(trifluoromethyl)benzylamine (0.50 mmol).[6]

-

Heat the resulting mixture in an oil bath at 140 °C for 24 hours under solvent-free conditions.[6]

-

During the reaction, water vapor may condense on the walls of the tube. This can be removed periodically with a cotton swab to drive the equilibrium towards amide formation.

-

After 24 hours, cool the reaction mixture to room temperature.

-

The crude product is then purified by flash chromatography on silica gel using a mixture of DCM/MeOH (e.g., 100:1, v/v) as the eluent to afford the desired N-(3,5-bis(trifluoromethyl)benzyl) amide.[6]

-

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Incubator (37 °C)

-

Microplate reader (optional)

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Applications in Materials Science

The introduction of the 3-(trifluoromethyl)benzyl group into polymer backbones can significantly enhance their properties, leading to the development of high-performance materials with applications in electronics, aerospace, and coatings.

High-Performance Polymers

Fluorinated polyimides and poly(aryl ether)s containing the trifluoromethylbenzyl moiety exhibit a desirable combination of properties, including high thermal stability, low dielectric constants, and excellent mechanical strength.

Table 3: Properties of Fluorinated Polymers

| Polymer Type | Property | Value |

| Fluorinated Polyimide | Glass Transition Temperature (Tg) | 259–281 °C[5] |

| 5% Weight Loss Temperature (N2) | 551–561 °C[5] | |

| Dielectric Constant (1 MHz) | 2.69–2.85[5] | |

| Water Absorption | 0.59–0.68%[5] | |

| Fluorinated Poly(aryl ether) | 5% Weight Loss Temperature | 465 °C[7] |

| Dielectric Constant (10 GHz) | 2.46[7] | |

| Water Absorption (72h boiling) | 0.17%[7] |

Experimental Protocols

This protocol describes a typical polymerization procedure.[8]

-

Materials:

-

Hexafluorobisphenol A (1.0 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

100 mL round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer

-

Nitrogen inlet

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a condenser, and a nitrogen inlet, charge bis(4-fluorophenyl)difluoromethane (4.16 mmol), hexafluorobisphenol A (4.16 mmol), K2CO3 (12.49 mmol), NMP (20 mL), and toluene (20 mL).[8]

-

Heat the reaction mixture to reflux for 5 hours to azeotropically remove water with toluene.[8]

-